![molecular formula C12H6N2O2 B1354950 Pyrido[3,4-g]isoquinolin-5,10-dion CAS No. 117727-15-8](/img/structure/B1354950.png)
Pyrido[3,4-g]isoquinolin-5,10-dion
Übersicht
Beschreibung
Pyrido[3,4-g]isoquinoline-5,10-dione is a chemical compound with the molecular formula C12H6N2O2 . It has been used in the preparation of anthraquinone analogue cathode materials, which have thermodynamic and dynamic properties that can be used in rechargeable lithium-ion batteries .
Synthesis Analysis
The synthesis of Pyrido[3,4-g]isoquinoline-5,10-dione involves several steps. The process starts with the preparation of a tetrasubstituted benzene derivative A, with substituents at the 1- and 2-positions used to construct the isoquinoline moiety (after Sonogashira cross-coupling with TMS-acetylene and subsequent cyclization in the presence of ammonia), while those at the 4- and 5-positions allowed the formation of the aminopyrimidine moiety (after oxidation, nitration and condensation with diversely substituted guanidine/amidine derivatives) .Molecular Structure Analysis
The molecular structure of Pyrido[3,4-g]isoquinoline-5,10-dione is characterized by a quinone nucleus, which is an important structural moiety in a number of complex chemotherapeutic agents . The introduction of heteroatom (N, S) into different positions of the basic quinone system, has been one of approach adopted in order to increase their therapeutic index .Physical And Chemical Properties Analysis
Pyrido[3,4-g]isoquinoline-5,10-dione has a molecular weight of 210.19 g/mol . It has a predicted boiling point of 441.3±35.0 °C and a predicted density of 1.444±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Redox-Flow-Batterien
Pyrido[3,4-g]isoquinolin-5,10-dion wurde auf seine mögliche Verwendung in Redox-Flow-Batterien (RFBs) untersucht . RFBs beruhen auf der Entwicklung von kostengünstigen, hochlöslichen Elektrolyten mit hoher Energiedichte. Die Verbindung wurde im Bereich der Wasserstoffperoxidproduktion untersucht und es wurde gezeigt, dass sie die Löslichkeit im Vergleich zu Anthrachinonen (AQs) deutlich verbessert .
Absorption elektromagnetischer Strahlung
Diese Verbindung ist ein Nanoblattmaterial mit einer geschichteten Struktur. Es wurde gezeigt, dass es in der Lage ist, elektromagnetische Strahlung zu absorbieren und in Wärme umzuwandeln . Diese Eigenschaft könnte in verschiedenen Anwendungen nützlich sein, darunter Energiegewinnung und Wärmemanagement.
Eigenschaften
IUPAC Name |
pyrido[3,4-g]isoquinoline-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c15-11-7-1-3-13-5-9(7)12(16)8-2-4-14-6-10(8)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLUOJYWKAUGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C3=C(C2=O)C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567397 | |
| Record name | Pyrido[3,4-g]isoquinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117727-15-8 | |
| Record name | Pyrido[3,4-g]isoquinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrido[3,4-g]isoquinoline-5,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



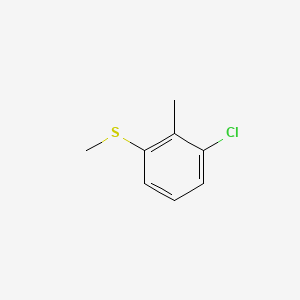
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-N-methyl-D-tryptophan Methyl Ester](/img/structure/B1354870.png)
![Spiro[cyclopropane-1,3'-indoline]](/img/structure/B1354872.png)
![3-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1354875.png)
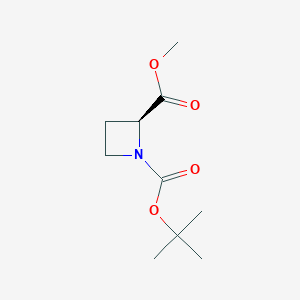
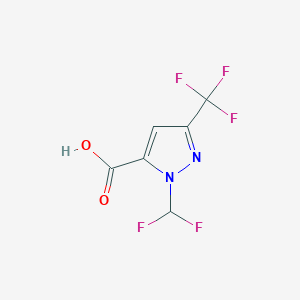
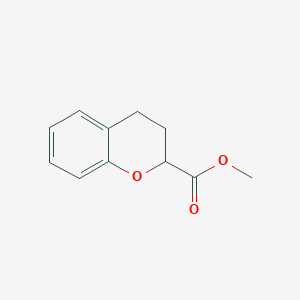
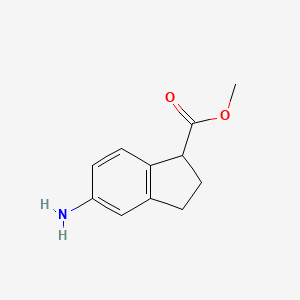


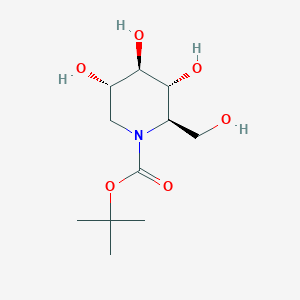
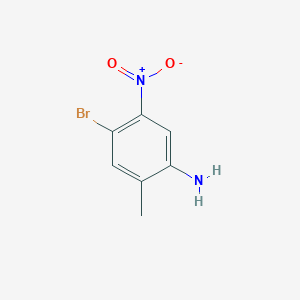

![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)